molecular formula C11H12N4O6 B15349708 4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid CAS No. 5457-82-9

4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid

Cat. No.: B15349708
CAS No.: 5457-82-9
M. Wt: 296.24 g/mol
InChI Key: BKRPHSYZQDBACK-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid (C₁₁H₁₀N₄O₆) is a hydrazone derivative characterized by a pentanoic acid backbone substituted at the 4-position with a hydrazinylidene group bearing a 2,4-dinitrophenyl moiety. Hydrazones, including this compound, are synthesized via condensation reactions between carbonyl-containing precursors and hydrazine derivatives, such as 2,4-dinitrophenylhydrazine, under acidic conditions . These compounds are of interest in coordination chemistry, materials science, and analytical applications due to their ability to form complexes with metal ions and act as chromophores or sensors .

Properties

CAS No.

5457-82-9

Molecular Formula

C11H12N4O6

Molecular Weight

296.24 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)hydrazinylidene]pentanoic acid

InChI

InChI=1S/C11H12N4O6/c1-7(2-5-11(16)17)12-13-9-4-3-8(14(18)19)6-10(9)15(20)21/h3-4,6,13H,2,5H2,1H3,(H,16,17)

InChI Key

BKRPHSYZQDBACK-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with pentanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions may involve the replacement of functional groups on the pentanoic acid chain.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electrophile, while the hydrazinylidene moiety can participate in nucleophilic reactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Chain Length and Functional Groups: The target compound’s pentanoic acid backbone distinguishes it from shorter-chain analogs (e.g., butanoic acid derivatives) and esters (e.g., heptanoate in ). Carboxylic acid groups enhance aqueous solubility compared to esters .
  • Substituent Effects : The 2,4-dinitrophenyl group imparts strong electron-withdrawing properties, enhancing stability and chromophoric activity. Bis-hydrazones () exhibit unique coordination behavior due to multiple binding sites .
  • Synthesis : Most hydrazones are synthesized via acid-catalyzed condensation, but semicarbazones () require semicarbazide instead of hydrazine derivatives .
Coordination Chemistry
  • Bis-Hydrazones : The bis-hydrazone in participates in microbial degradation pathways, forming stable dihydrazones that coordinate metals during metabolic processes .

Physical and Spectral Properties

  • Melting Points : Hydrazones generally exhibit high melting points (>150°C) due to strong intermolecular hydrogen bonding. For example, levulinic acid semicarbazone melts at ~180°C .
  • Spectroscopic Features: IR: Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~1520–1350 cm⁻¹ (NO₂) confirm hydrazone and nitro groups . NMR: Hydrazone protons resonate at δ 8–12 ppm in ¹H NMR, while aromatic protons of the dinitrophenyl group appear at δ 7.5–9.0 ppm .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Metal Coordination

Compound Metal Ion Coordination Geometry Application Reference
2-((2-(2,4-DNP)hydrazinylidene)methyl)phenol Fe(II) Octahedral Structural studies
(2E,4E)-Bis-hydrazone () Chelating ligand Microbial degradation studies
Allyl-hydrazones () Cr(III) Not reported Chromium ion sensing

Table 2: Key Spectral Data for Selected Compounds

Compound IR (C=N, cm⁻¹) ¹H NMR (δ, ppm) UV-Vis (λ_max, nm) Reference
Fe(II) complex () 1602 8.5–9.0 (aromatic H) 450–550
Bis-hydrazone () 1598 7.8–8.9 (dinitrophenyl) 380–420
Allyl-hydrazone 4a () 1610 8.2–8.8 (hydrazone H) 520

Q & A

Q. Basic Research Focus

  • Methodological Answer :
    Synthesis optimization involves adjusting reaction parameters such as stoichiometry, pH, and solvent selection. For hydrazone formation, a molar excess of 2,4-dinitrophenylhydrazine (DNPH) is typically used to drive the reaction toward completion. Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while mild acidic conditions (pH 4–6) favor hydrazone stability . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) can isolate the product. Reaction progress should be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC with UV detection at 360 nm (λmax for DNPH derivatives) .

What spectroscopic and analytical techniques are most effective for characterizing hydrazinylidene derivatives, and how should data interpretation be approached?

Q. Basic Research Focus

  • Methodological Answer :
    Key techniques include:
    • FT-IR : Confirm hydrazone C=N stretch (~1600 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
    • NMR : 1H^1H NMR reveals hydrazinylidene proton signals (δ 8.5–9.5 ppm for aromatic DNPH protons; δ 10–12 ppm for carboxylic acid protons). 13C^{13}C NMR identifies the C=N carbon (~150 ppm) .
    • Mass Spectrometry (MS) : ESI-MS in negative ion mode detects [M-H]⁻ peaks, with fragmentation patterns confirming the hydrazone backbone.
    • X-ray Crystallography : Resolve tautomeric forms (e.g., E/Z isomerism) and confirm molecular geometry .

How can computational chemistry predict reaction pathways or stability of this compound, and what software tools are recommended?

Q. Advanced Research Focus

  • Methodological Answer :
    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction energetics and tautomeric equilibria. Software like Gaussian or ORCA can simulate:
    • Transition states for hydrazone formation.
    • Tautomer stability (e.g., keto-enol or E/Z isomerism).
    • Solvent effects via COSMO-RS.
      Pair computational results with experimental data (e.g., NMR chemical shifts) to validate predictions. ICReDD’s integrated computational-experimental workflows are a benchmark for such studies .

How should researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Q. Advanced Research Focus

  • Methodological Answer :
    Discrepancies may arise from:
    • Sample Purity : Recrystallize the compound and re-run analyses.
    • Tautomerism : X-ray crystallography fixes molecular conformation, while NMR captures dynamic equilibria. Use variable-temperature NMR to observe tautomeric shifts .
    • Experimental Artifacts : Compare with simulated spectra (e.g., computed 1H^1H NMR via ACD/Labs) to identify misassignments. Cross-validate with IR and MS data .

What are the primary research applications of this compound in analytical chemistry?

Q. Basic Research Focus

  • Methodological Answer :
    The compound is used as:
    • A derivatizing agent for carbonyl detection in HPLC/UV or LC-MS, leveraging DNPH’s strong UV absorbance .
    • A chelating ligand in metal coordination studies (e.g., transition metal complexes for catalytic applications).
    • A model compound for studying hydrazone tautomerism in bioorganic chemistry .

How can tautomeric behavior or isomerism of this hydrazone derivative be experimentally studied?

Q. Advanced Research Focus

  • Methodological Answer :
    Design experiments to probe tautomerism:
    • Variable-Temperature NMR : Monitor chemical shift changes (e.g., δ 10–12 ppm for carboxylic acid protons) to detect equilibrium shifts.
    • pH-Dependent Studies : Adjust buffer conditions (pH 2–10) and track tautomer prevalence via UV-Vis spectroscopy.
    • Computational Modeling : Compare DFT-calculated tautomer energies with experimental data to identify dominant forms .

What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Q. Basic Research Focus

  • Methodological Answer :
    Common issues include:
    • Incomplete Reaction : Use excess DNPH (1.2–1.5 equivalents) and reflux in ethanol for 4–6 hours.
    • Byproduct Formation : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
    • Degradation : Store the compound in amber vials at –20°C to prevent photodegradation .

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